Unveiling the Chemical Identity and Biological Activity of BPDBA: A Technical Guide
Unveiling the Chemical Identity and Biological Activity of BPDBA: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BPDBA, a selective, non-competitive inhibitor of the betaine/GABA transporter 1 (BGT-1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GABAergic systems.
Chemical Structure and Identification
BPDBA is chemically known as N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide . Its identity is confirmed by the following identifiers:
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IUPAC Name: N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide
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CAS Number: 1069892-09-3[1]
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Molecular Formula: C₁₉H₂₀Cl₂N₂O[1]
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SMILES: C1CN(CCC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3[2]
Chemical Structure:
Figure 1: 2D structure of N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA). Source: PubChem
Physicochemical Properties
A summary of the key physicochemical properties of BPDBA is presented in the table below. These properties are computationally predicted and sourced from the PubChem database.[1][2]
| Property | Value |
| Molecular Weight | 379.3 g/mol |
| XLogP3 | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 378.095267 g/mol |
| Monoisotopic Mass | 378.095267 g/mol |
| Topological Polar Surface Area | 32.1 Ų |
| Heavy Atom Count | 24 |
| Formal Charge | 0 |
| Complexity | 445 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Biological Activity and Quantitative Data
BPDBA is a selective and non-competitive inhibitor of the betaine/GABA transporter 1 (BGT-1).[3] BGT-1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters and plays a role in the reuptake of GABA and betaine.[4][5] By inhibiting BGT-1, BPDBA increases the extracellular concentration of GABA, thereby potentiating GABAergic neurotransmission.[6]
The following table summarizes the reported in vitro activity of BPDBA.
| Target | Organism | Assay Type | Activity (IC₅₀) | Reference |
| Human BGT-1 | Human | [³H]GABA uptake assay | 20 µM | [3] |
| Mouse GAT2 (BGT-1 homolog) | Mouse | [³H]GABA uptake assay | 35 µM | [3] |
Experimental Protocols
Synthesis of N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA)
A general method for the synthesis of N-substituted benzamides involves the coupling of a carboxylic acid with an amine. For BPDBA, this would involve the reaction of 2,4-dichlorobenzoic acid with 1-benzyl-4-aminopiperidine. A representative procedure for a similar amide coupling reaction is outlined below and can be adapted for the synthesis of BPDBA.[7]
Materials:
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2,4-Dichlorobenzoic acid
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1-Benzyl-4-aminopiperidine[7]
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a similar coupling agent[7]
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Hydroxybenzotriazole (HOBt)[7]
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A suitable organic base (e.g., N,N-Diisopropylethylamine - DIPEA)[7]
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Anhydrous organic solvent (e.g., Dichloromethane - DCM, or N,N-Dimethylformamide - DMF)[7]
Procedure:
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Dissolve 2,4-dichlorobenzoic acid and HOBt in the anhydrous solvent.
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Add 1-benzyl-4-aminopiperidine and the organic base to the solution.
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Cool the mixture in an ice bath and add the coupling agent (e.g., EDC) portion-wise.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.
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The crude product is then purified, commonly by column chromatography.
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The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
[³H]GABA Uptake Assay
The inhibitory activity of BPDBA on BGT-1 is typically determined using a [³H]GABA uptake assay in cells stably expressing the transporter.[3] The following is a generalized protocol based on published methods.[8][9][10][11]
Cell Culture:
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Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human BGT-1 transporter are commonly used.[10]
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Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
Assay Procedure:
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Cells are seeded into 96-well plates.[11]
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On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
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Cells are then incubated with varying concentrations of the test compound (BPDBA) for a defined period at a controlled temperature (e.g., 37°C).
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A solution containing a fixed concentration of [³H]GABA is added to initiate the uptake reaction.
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The uptake is allowed to proceed for a short period (e.g., 1-10 minutes).
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The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
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The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
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The results are expressed as the percentage of inhibition of [³H]GABA uptake compared to a vehicle control. The IC₅₀ value is then calculated from the concentration-response curve.
Signaling Pathway and Experimental Workflow Visualization
BPDBA Mechanism of Action
BPDBA's mechanism of action involves the non-competitive inhibition of the BGT-1 transporter. This leads to a reduction in GABA reuptake from the synaptic cleft, thereby increasing the concentration of GABA available to bind to its receptors on post-synaptic neurons. This enhanced GABAergic signaling results in an overall inhibitory effect on neuronal activity.
Caption: Mechanism of action of BPDBA in the synapse.
Experimental Workflow for BPDBA Synthesis and Testing
The following diagram illustrates a typical workflow for the synthesis of BPDBA and the subsequent evaluation of its biological activity.
Caption: Experimental workflow for BPDBA synthesis and activity testing.
References
- 1. N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide | C19H20Cl2N2O | CID 1069892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]benzamide | C19H18Cl2N2O2 | CID 2729505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and molecular aspects of betaine-GABA transporter 1 (BGT1) and its relation to brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are BGT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
